molecular formula C6H4IKO3S B7766247 potassium;4-iodobenzenesulfonate

potassium;4-iodobenzenesulfonate

Cat. No.: B7766247
M. Wt: 322.16 g/mol
InChI Key: JKXILXFUIWOQAP-UHFFFAOYSA-M
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Description

Potassium 4-iodobenzenesulfonate (CAS 13035-63-7, molecular formula C₆H₄IKO₃S, molecular weight 354.16 g/mol) is a halogenated aromatic sulfonate salt. It is characterized by a sulfonate group at the para position of a benzene ring substituted with an iodine atom. This compound is notable for its water solubility and role as a hypervalent iodine(V) precursor, enabling its use in organic synthesis and electrochemical applications .

Properties

IUPAC Name

potassium;4-iodobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXILXFUIWOQAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])I.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])I.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IKO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxone-Mediated Oxidation

Procedure :

  • Reagents : PIBS-H (10 mmol), Oxone (25 mmol), H<sub>2</sub>O (10 mL).

  • Conditions : 60°C overnight, followed by cooling and filtration.

  • Workup : The precipitate is washed with water and dried under vacuum.

Yield : Quantitative conversion (exact yield unspecified).
Recyclability : Treating the aqueous layer with fresh Oxone at 60°C for 2 hours enables 92% recovery.

Ion Exchange Resin Method

PIBS-K can alternatively be prepared by treating PIBS-H with Amberlyst 15 (acidic form) in water, though this method is less commonly reported.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ValueEffect on Reaction
Temperature50–60°C (PIBS-H)Higher temperatures accelerate sulfonation but risk decomposition.
Oxone Ratio2.5:1 (Oxone:PIBS-H)Stoichiometric excess ensures complete oxidation.
Reaction Time30 hours (PIBS-H)Prolonged heating maximizes electrophilic substitution.

Purification and Characterization

Purification Techniques

  • PIBS-H : Chloroform extraction and hexane washing remove hydrophobic impurities.

  • PIBS-K : Filtration and water washing suffice due to its low solubility.

Analytical Data

PIBS-K Characterization :

  • X-ray Crystallography : Reveals polymeric chains via I–O and S–O interactions.

  • <sup>13</sup>C NMR (D<sub>2</sub>O) : δ 97.7 (C4), 127.0 (C2), 138.0 (C3), 142.0 (C1).

  • Elemental Analysis : Matches theoretical values for C<sub>6</sub>H<sub>4</sub>IKO<sub>3</sub>S.

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Direct SulfonationHigh yield (95%); simple reagentsLong reaction time (30 hours)
Oxone OxidationWater-soluble; recyclable reagentRequires stoichiometric Oxone
Ion ExchangeAvoids strong oxidantsLower scalability

Chemical Reactions Analysis

Types of Reactions

The compound “potassium;4-iodobenzenesulfonate” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds.

Scientific Research Applications

Organic Synthesis

Role as a Reagent
Potassium 4-iodobenzenesulfonate serves as a water-soluble reagent in organic synthesis. It is particularly useful for the synthesis of complex aromatic compounds, enabling efficient construction of molecular frameworks . The compound can facilitate reactions such as nucleophilic substitutions and coupling reactions, which are essential in the development of new materials and pharmaceuticals.

Case Study: Synthesis of Benzofuran
In a study focusing on palladium-catalyzed reactions, potassium 4-iodobenzenesulfonate was employed to couple various substrates effectively. The use of this compound allowed for improved yields and cleaner reactions compared to traditional methods, showcasing its utility in modern synthetic chemistry .

Pharmaceutical Development

Intermediates in Drug Formulation
The compound is instrumental in the development of pharmaceutical intermediates. It aids in the production of active pharmaceutical ingredients (APIs), which are crucial for drug formulation. Its ability to participate in diverse chemical reactions makes it an essential component in the pharmaceutical industry .

Green Chemistry Applications
Potassium 4-iodobenzenesulfonate aligns with green chemistry principles due to its recyclability and reduced environmental impact. As a water-soluble reagent, it can be easily removed from reaction mixtures, minimizing waste and enhancing sustainability in pharmaceutical processes .

Analytical Chemistry

Standard for Calibration
In analytical chemistry, potassium 4-iodobenzenesulfonate is used as a standard for calibrating instruments and ensuring accurate measurements during quantitative analyses. Its consistent behavior in various chemical environments makes it a reliable choice for researchers .

Material Science

Development of Specialty Materials
The compound plays a role in formulating specialty materials, including conductive polymers used in electronics and energy storage applications. Its properties contribute to the performance characteristics of these materials, making it valuable in material science research .

Environmental Chemistry

Monitoring Iodinated Compounds
Potassium 4-iodobenzenesulfonate is utilized in environmental studies to assess the presence of iodinated compounds in water sources. Its water solubility allows for effective monitoring and analysis, contributing to environmental protection efforts .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic Synthesis Used as a reagent for synthesizing aromatic compoundsEfficient molecular construction
Pharmaceuticals Facilitates the production of pharmaceutical intermediatesSupports API development
Analytical Chemistry Acts as a standard for calibrating analytical instrumentsEnsures accurate measurements
Material Science Contributes to the formulation of conductive polymersEnhances material performance
Environmental Chemistry Assists in monitoring iodinated compounds in waterAids environmental protection

Mechanism of Action

The mechanism of action of “potassium;4-iodobenzenesulfonate” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Functional Comparison

Table 1: Key Properties of Potassium 4-Iodobenzenesulfonate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications References
Potassium 4-iodobenzenesulfonate C₆H₄IKO₃S 354.16 Water-soluble Hypervalent iodine reagent, electrochemistry
Potassium 2-iodobenzenesulfonate C₆H₄IKO₃S 354.16 Moderate in water Crystallography studies
Potassium 4-chlorobenzenesulfonate C₆H₄ClKO₃S 230.71 Water-soluble Structural analog
Potassium toluenesulfonate C₇H₇KO₃S 210.29 Highly water-soluble Surfactant, pharmaceuticals

Electrochemical Performance

  • Mediator Efficiency: In Francke’s protocol, it enables intramolecular C–N bond formation without additional electrolytes, a feat unattainable with non-redox-active sulfonates .

Q & A

Q. How should raw data from potassium 4-iodobenzenesulfonate studies be processed and presented to ensure transparency?

  • Answer : Include raw spectra (NMR, MS) and chromatograms in appendices. Processed data should feature error bars (SD/SE) and annotated baselines. Use tools like OriginLab or Python’s SciPy for curve fitting. For peer review, provide step-by-step protocols on protocols.io .

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